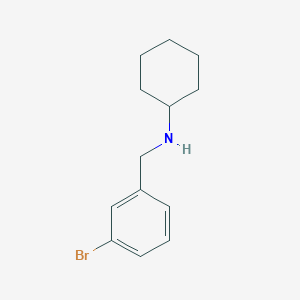

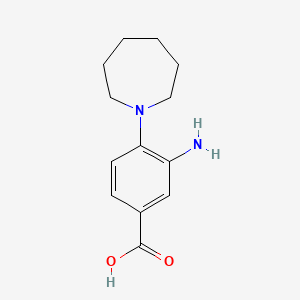

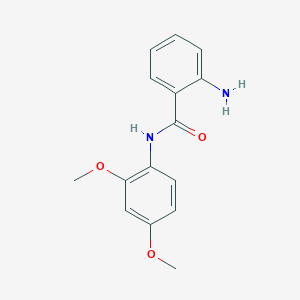

![molecular formula C11H12N4O B1268716 2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol CAS No. 146998-51-8](/img/structure/B1268716.png)

2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol, also known as 2-Methyl-6-methylaminotriazolopyridine, is a heterocyclic aromatic compound that has been studied for its potential applications in a variety of scientific fields. This molecule has been found to be a useful reagent for organic synthesis, as well as an inhibitor of various enzymes. It has also been studied for its potential as a therapeutic agent for various diseases.

Aplicaciones Científicas De Investigación

Inhibitors of Soluble Epoxide Hydrolase

2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol derivatives have been explored as inhibitors of soluble epoxide hydrolase. This is significant in the context of developing new therapeutic compounds. For example, a study found that the triazine heterocycle is critical for high potency and selectivity against P450 enzymes. Adjustments in the phenyl group substitution led to reduced clearance and better oral exposure, making these derivatives potential candidates for in vivo studies in various disease models (Thalji et al., 2013).

Synthesis and Cytotoxicity in Tumor-Inhibitory Analogues

Research has also been conducted on analogues of trimelamol, a known antitumor agent, where the methyl groups are replaced with electron-withdrawing substituents like the 2,2,2-trifluoroethyl and cyanomethyl groups. These substitutions have shown to maintain similar cytotoxicities towards rodent and human ovarian tumor cell lines as the original compound. The stability and water solubility of these analogues, especially the cyanomethyl analogue, make them promising candidates for further exploration in antitumor applications (Jarman et al., 1993).

Corrosion Inhibition

Another significant application of triazine derivatives is in corrosion inhibition. Studies on certain triazine derivatives have demonstrated their effectiveness in preventing mild steel corrosion in acidic environments. These derivatives are shown to adsorb onto metal surfaces, thereby providing corrosion protection. Their efficiency, supported by electrochemical studies and theoretical calculations, marks them as valuable agents in industrial applications (Singh et al., 2018).

Electrochemical Applications

Triazine derivatives have also found use in electrochemical applications. For instance, research into electrochemical properties of certain star-shaped pyrrole monomers, which incorporate triazine units, has revealed their potential in electrochromic applications. These compounds exhibit significant electronic transitions, making them suitable for use in electrochromic devices with fast switching times and notable optical contrasts (Ak et al., 2006).

Novel Aromatic Polyamides

The incorporation of phenyl-1,3,5-triazine moieties into aromatic polyamides has been explored, leading to the development of new materials with exceptional thermal stability and solubility. These materials, notable for their high molecular weight and amorphous nature, show promising mechanical properties and heat resistance, making them suitable for advanced material applications (Yu et al., 2012).

Propiedades

IUPAC Name |

2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-7-13-10(15-11(12-2)14-7)8-5-3-4-6-9(8)16/h3-6,16H,1-2H3,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMCXDPSVCYANB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)NC)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70425322 |

Source

|

| Record name | 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146998-51-8 |

Source

|

| Record name | 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70425322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

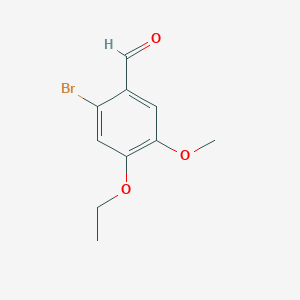

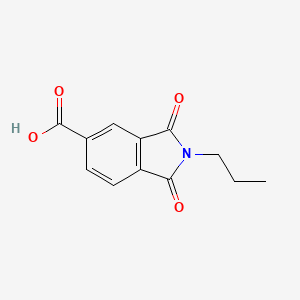

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)

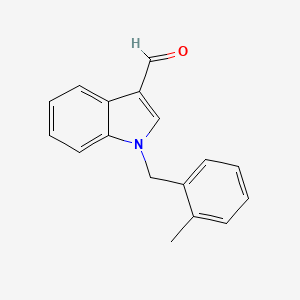

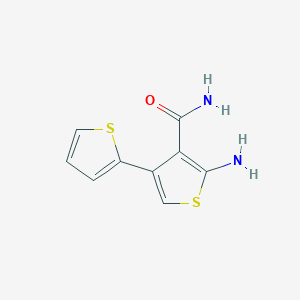

![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)

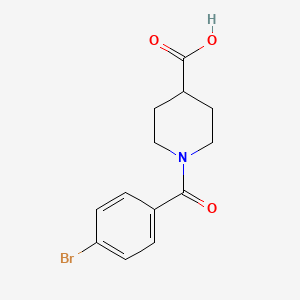

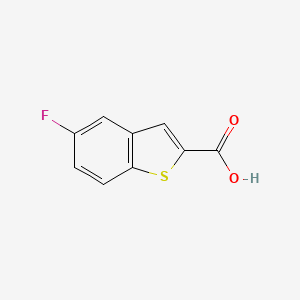

![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)

![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)